2,4-dichloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
2,4-dichloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties .
Scientific Research Applications
2,4-dichloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its anticancer activity and potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in chemical manufacturing.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Substitution Reaction: The benzothiazole derivative is then subjected to a substitution reaction with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiazole derivatives.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with various molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as DNA gyrase and dihydrofolate reductase, which are essential for bacterial growth.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
- 2,4-dichloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)aniline
- 2,4-dichloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)phenol
Uniqueness
2,4-dichloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ethoxy group enhances its solubility and bioavailability compared to similar compounds .
Properties
IUPAC Name |
2,4-dichloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2S/c1-2-22-12-4-3-5-13-14(12)19-16(23-13)20-15(21)10-7-6-9(17)8-11(10)18/h3-8H,2H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAHXWJLWOIJOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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